

Application Note: Automated High-Definition Staining with Formic Nigrosin & Orange G (OG4)

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Compound of Interest

Compound Name: Nigrosin-OG4

Cat. No.: B1578526

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Part 1: Executive Summary & Mechanism

The "Nigrosin-OG4" System

In drug development and toxicologic pathology, standard H&E staining sometimes fails to differentiate subtle cytoplasmic changes or keratinization patterns essential for identifying pre-neoplastic lesions or drug-induced toxicity.^[1]

The Formic Nigrosin-OG4 Protocol is a specialized "panchromatic" technique. It replaces or augments standard nuclear stains with Formic Nigrosin (a black azine dye acting as a negative or high-contrast nuclear stain) and counterstains with Orange G (OG4 formulation) to highlight keratin, erythrocytes, and cytoplasmic density.

Mechanism of Action

- **Formic Nigrosin (The Contrast Agent):** Nigrosin is an acidic black dye.^{[2][3]} When combined with formic acid (mordant), it binds selectively to basic tissue components (similar to hematoxylin but with sharper definition) or acts as a "negative stain" filling extracellular spaces to highlight cell boundaries. It provides a high-contrast, blue-black background or nuclear definition.

- Orange G (The Cytoplasmic Marker): OG4 is a specific formulation of Orange G (typically 1.0% with phosphotungstic acid). It is a small molecule acid dye that rapidly penetrates dense structures. It stains keratin and erythrocytes a brilliant orange and cytoplasm a variable yellow-orange, creating a stark contrast against the nigrosin-defined architecture.

Scientific Rationale for Drug Development

- Enhanced Margin Detection: Superior to H&E for defining tumor margins in epithelial tissues.
- Toxicity Screening: Highlights necrotic cells (eosinophilic/orangeophilic shifts) against the dark nigrosin background more effectively than standard eosin.
- Automation Ready: The protocol uses stable, alcohol-based solutions compatible with high-throughput stainers.

Part 2: Reagent Preparation & Specifications

Reagent A: Formic Nigrosin Solution

- Composition:
 - Nigrosin (Water Soluble, C.I. 50420): 10.0 g
 - Distilled Water: 900 mL
 - Formalin (37-40% Formaldehyde): 5 mL (Preservative)
 - Formic Acid (98%): 50 mL (Mordant/Fixative)
- Preparation: Dissolve Nigrosin in water. Add Formalin. Slowly add Formic Acid while stirring. Filter before use.
- Stability: 3 months at room temperature.

Reagent B: Orange G (OG4 Formulation)

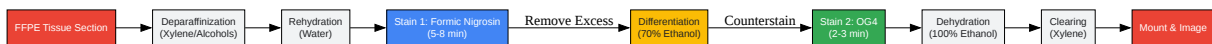
- Why "OG4"? "OG6" is the standard Pap stain (high phosphotungstic acid). "OG4" typically refers to a modified concentration for histological contrast without overpowering the nuclear stain.

- Composition:
 - Orange G (C.I. 16230): 10.0 g
 - Distilled Water: 100 mL (Dissolve first)
 - Ethanol (95%): 900 mL
 - Phosphotungstic Acid (PTA): 0.15 g (Lower PTA than OG6 to allow Nigrosin balance)
- Preparation: Dissolve Orange G in water. Add Ethanol.[4] Add PTA. Filter.

Part 3: Automated Staining Protocol

This protocol is designed for a Sakura Tissue-Tek Prisma or Leica ST5010, but is adaptable to any dip-and-dunk or flow-through stainer.

Workflow Logic (Graphviz Visualization)



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Caption: Logical flow of the Automated Nigrosin-OG4 Staining Protocol. Critical steps involving dye interaction are highlighted in Blue (Nigrosin) and Green (OG4).

Step-by-Step Automated Program

Step	Station/Reagent	Time	Mode	Notes
1	Xylene (1)	3 min	Agitate	Dewaxing
2	Xylene (2)	3 min	Agitate	Dewaxing
3	100% Ethanol	1 min	Dip	Rehydration
4	95% Ethanol	1 min	Dip	Rehydration
5	70% Ethanol	1 min	Dip	Rehydration
6	Distilled Water	1 min	Wash	Rinse
7	Formic Nigrosin	5 min	Agitate	Primary Contrast
8	Distilled Water	30 sec	Wash	Remove excess Nigrosin
9	70% Ethanol	30 sec	Dip	Differentiate Nigrosin
10	OG4 Solution	2 min	Static	Cytoplasmic Stain
11	95% Ethanol (1)	30 sec	Dip	Rinse OG4
12	95% Ethanol (2)	30 sec	Dip	Rinse OG4
13	100% Ethanol	1 min	Agitate	Dehydrate
14	Xylene (1)	1 min	Agitate	Clear
15	Xylene (2)	2 min	Agitate	Clear

Validation & QC Criteria

To validate the protocol (Self-Validating System), observe the following controls:

- Nuclei/Background: Should appear crisp blue-black (Nigrosin). If grey/muddy, increase formic acid concentration in Reagent A.
- Keratin/Erythrocytes: Brilliant Orange (OG4).

- Collagen: Pale yellow or unstained (allowing differentiation from keratin).
- Artifact Check: If Nigrosin precipitates, filter the solution and reduce staining time.

Part 4: Technical Note on the "Nigrocin-OG4" Peptide

Disambiguation: If your research involves the Antimicrobial Peptide (AMP) **Nigrocin-OG4** (Accession: AP01310, Source: *Odorrana grahami*), the above histological protocol is not applicable.

For drug development professionals screening the **Nigrocin-OG4** peptide, the "staining" usually refers to Membrane Permeability Assays using the peptide as a lytic agent.

Peptide Screening Assay (Summary)

- Objective: Determine EC50/MIC of **Nigrocin-OG4** against target bacteria or cancer cells.
- Detection Method: Vital Staining (SYTOX Green or Propidium Iodide).
- Protocol:
 - Seed cells (10^5 cells/well) in 96-well plates.
 - Add **Nigrocin-OG4** peptide (serial dilutions: 0-50 μ M).
 - Incubate 1-4 hours at 37°C.
 - Add SYTOX Green (impermeant nucleic acid stain).
 - Read Fluorescence (Ex 504nm / Em 523nm).
 - Interpretation: Fluorescence indicates membrane pore formation caused by **Nigrocin-OG4**.

Part 5: References

- Novelli, A. (1996).^{[2][3]} "A new high definition histologic coloration method based on formic nigrosin."^{[2][3][5][6]} *Pathologica*, 88(3), 188-191.^{[2][3]}
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- Sigma-Aldrich. "Nigrosin Stain for Microscopy: Product Information."

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